molecular formula C12H20BN3O2 B1457753 N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine CAS No. 1704065-76-8

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

Cat. No. B1457753
CAS RN: 1704065-76-8
M. Wt: 249.12 g/mol
InChI Key: RQWYFXADYJWGOP-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C14H22BNO2 . It appears as a white to light yellow powder or crystal .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed, similar compounds have been used as electrolyte additives to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point ranges from 123.0 to 127.0 °C .

Scientific Research Applications

Enzyme Inhibitors

Boric acid compounds, such as the one , are often used as enzyme inhibitors . They can bind to enzymes and reduce their activity, which can be useful in various biological research and therapeutic applications.

Ligand Drugs

These compounds can also serve as specific ligand drugs . Ligand drugs are substances that bind to receptors in the body and cause a physiological response. They can be used to treat a variety of conditions, including tumors and microbial infections.

Anticancer Drugs

In the field of oncology, these compounds have potential applications as anticancer drugs . They can interfere with the growth and proliferation of cancer cells, making them a valuable tool in cancer treatment.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.

Transesterification Reactions

It can also be used in transesterification reactions . This is a process where an ester is reacted with an alcohol to produce a different ester and a byproduct, often used in the production of biodiesel.

Preparation of Aminothiazoles

This compound can be used in the preparation of aminothiazoles , which are a class of organic compounds with potential applications in medicinal chemistry, particularly as γ-secretase modulators.

Preparation of Amino-pyrido-indol-carboxamides

Lastly, it can be used in the preparation of amino-pyrido-indol-carboxamides , which are potential JAK2 inhibitors for myeloproliferative disorders therapy.

Safety and Hazards

The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include wearing protective gloves, eye protection, and face protection. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical attention should be sought .

Future Directions

One potential application of this compound is in the field of lithium metal batteries. As an electrolyte additive, it can help form a solid electrolyte interface (SEI) that suppresses lithium dendrite growth, enhancing the safety and performance of the battery .

properties

IUPAC Name

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10(16(5)6)15-8-14-9/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWYFXADYJWGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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